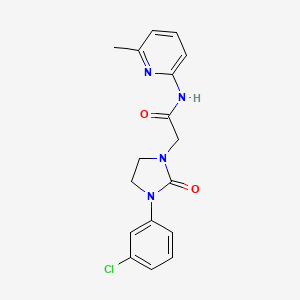
2-Fluoro-4-(propan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It is recommended to be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
2-F-PBA has several scientific research applications. It is used as a reagent in the synthesis of compounds such as 2-fluoro-4-chlorobenzoic acid, 2-fluoro-4-hydroxybenzoic acid, and 2-fluoro-4-methoxybenzoic acid. It is also used as a catalyst in the synthesis of compounds such as 2-fluoro-4-methylbenzoic acid and 2-fluoro-4-chlorobenzoic acid. Additionally, 2-F-PBA is used in the synthesis of polymers and as a reagent in organic reactions.
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-4-(propan-2-yl)benzoic acid are currently unknown . This compound is a derivative of benzoic acid, which is widely used in the pharmaceutical industry due to its antimicrobial properties . .
Mode of Action
As a derivative of benzoic acid, it may share similar properties, such as disrupting bacterial cell membranes . .
Biochemical Pathways
Some benzoic acid derivatives are known to be involved in the metabolism of certain bacteria , but it is unclear whether this compound has similar effects.
Pharmacokinetics
The compound also has a high lipophilicity, which can influence its distribution within the body .
Action Environment
The action of this compound can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . The presence of other compounds can also affect its action, as they can compete with the compound for binding sites or affect its metabolism .
Advantages and Limitations for Lab Experiments
2-F-PBA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, 2-F-PBA is stable in a variety of conditions, including aqueous solutions and organic solvents. However, it is important to note that 2-F-PBA is a volatile compound and can easily evaporate if not stored correctly. Additionally, it is important to use caution when handling 2-F-PBA as it can be toxic if inhaled or ingested.
Future Directions
There are several potential future directions for 2-F-PBA research. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase and its potential effects on the body. Additionally, research could be done to explore the potential of 2-F-PBA as a drug delivery agent, as it has been shown to be able to penetrate cell membranes. Furthermore, research could be done to explore the potential of 2-F-PBA as an antioxidant and its potential effects on the body. Finally, research could be done to explore the potential of 2-F-PBA as an anti-inflammatory agent and its potential effects on the body.
Synthesis Methods
2-F-PBA can be synthesized through several different methods. One method involves the reaction of 2-fluoro-4-nitrobenzoic acid with sodium borohydride in the presence of a base. This reaction produces 2-F-PBA and sodium nitrate as byproducts. Another method involves the reaction of 2-fluoro-4-nitrobenzoic acid with sodium borohydride in the presence of a base and an alcohol. This reaction produces 2-F-PBA and sodium borohydride as byproducts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and roles of 2-Fluoro-4-(propan-2-yl)benzoic acid are not well-documented in the literature. Benzoic acid derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-fluoro-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJKOYSMFXNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
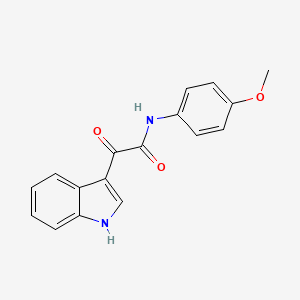
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)
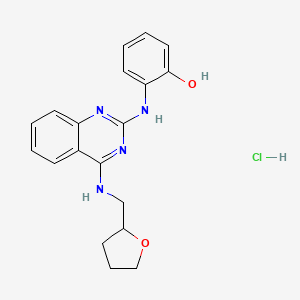
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)
![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)
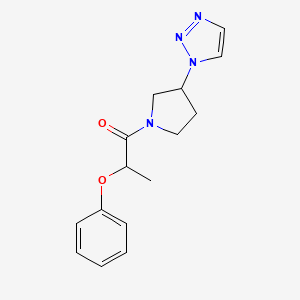
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)



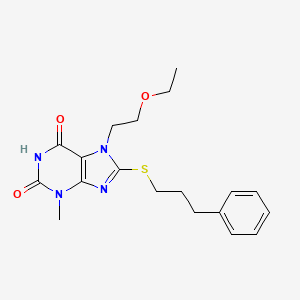
![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)
